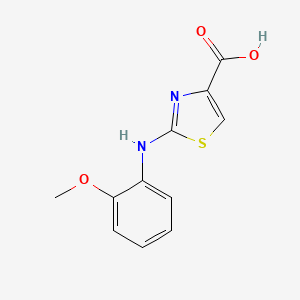

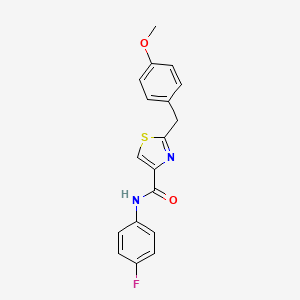

2-(2-Methoxy-phenylamino)-thiazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis and Biological Activities

The synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives has been explored, with a focus on their potential biological activities. These derivatives were designed and synthesized, followed by confirmation of their structures through various spectroscopic methods. Preliminary bioassays revealed that these compounds exhibit significant fungicidal activity, with some showing over 50% activity against six tested fungi. Additionally, most compounds demonstrated good activity against Tobacco Mosaic Virus (TMV) in vivo, with compounds 4c and 4e showing high effects in all models tested, including protective, inactivative, curative, and inductive activities. This suggests a promising strategy for fungi and virus control .

Synthesis and Antimicrobial Evaluation

A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized through cyclization with thiosemicarbazide. The structures of these compounds were confirmed by spectroscopic analysis. These derivatives were evaluated for their antimicrobial activities against several microbial strains and demonstrated significant activity. This indicates the potential of these compounds in antimicrobial applications .

Molecular Structure Analysis and DFT Modeling

The molecular structure of a novel organic compound derived from 2-amino-4-(2-hydroxy-3-methoxyphenyl)-4H-thiazolo[3,2-a][1,3,5]triazin-6(7H)-one was characterized and analyzed using various spectroscopic techniques. Density Functional Theory (DFT) was employed to optimize the molecular structure and vibrational spectra. The compound's thin films were fabricated and their optical properties were investigated, revealing a suitable optical bandgap that could be utilized in optoelectronic applications .

Electrochemical Polymerization

The electrochemical oxidative polymerization of 2-amino-4-(4-methoxyphenyl)thiazole was studied, with the polymerization reaction parameters being thoroughly investigated. The polymer films obtained were characterized by various analytical techniques, and the mechanism of the electropolymerization reaction was discussed. This research provides insight into the polymerization process of thiazole derivatives .

Crystal Structure of Thiazolidine Derivative

The condensation reaction of ortho-vanillin and l-cysteine resulted in the formation of a racemic mixture of thiazolidine-4-carboxylic acid, which was fully characterized by NMR, ESI-MS, and X-ray diffraction. The crystal structure revealed that the thiazolidine exists as a zwitterion in the solid state .

Synthesis and Structure of Thiazole Ester

The synthesis and structure of 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid methyl ester were reported. The crystallographic data provided insights into the molecular conformation and intermolecular hydrogen bonding of the compound .

Conformation and Tautomerism

The molecular conformations and tautomerism of methoxy-substituted 4-phenyl-4-thiazoline-2-thiones were investigated through crystallographic analysis and ab initio calculations. The studies confirmed the thione tautomer for the substituted arylthiazolinethiones and provided detailed information on the hydrogen-bond patterns and crystal packing .

Scientific Research Applications

Corrosion Inhibition

- Thiazole hydrazones, including variants of 2-(2-Methoxy-phenylamino)-thiazole-4-carboxylic acid, have been investigated for their potential as corrosion inhibitors for mild steel in acidic media. These compounds have shown effectiveness in reducing corrosion via electrochemical methods (Chaitra et al., 2016).

Material Science and Chemical Synthesis

- The synthesis and crystal structure of related thiazole derivatives have been studied, highlighting their potential in various material science applications (Kennedy et al., 1999).

- Thiazole derivatives are used in the synthesis of various organic compounds, indicating their importance in chemical synthesis processes (Golankiewicz et al., 1985).

Biological and Pharmacological Research

- 2-Acetylthiazole-4-carboxylic acid, a compound structurally related to 2-(2-Methoxy-phenylamino)-thiazole-4-carboxylic acid, has been found in various organisms, suggesting its role in biological processes (White, 1990).

- Novel thiazole derivatives have been synthesized and evaluated for their antimicrobial activities, reflecting the potential biomedical applications of these compounds (Noolvi et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body, influencing their function and leading to various physiological effects .

Mode of Action

It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted in the urine and feces .

Result of Action

Similar compounds have been known to induce various cellular responses, including changes in gene expression, enzyme activity, and cell proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the activity of the compound may be enhanced or inhibited by the presence of certain ions or other compounds .

properties

IUPAC Name |

2-(2-methoxyanilino)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-16-9-5-3-2-4-7(9)12-11-13-8(6-17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYSTFSGJVXBMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC(=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxy-phenylamino)-thiazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dimethyl-6-(3-methylbutyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3003369.png)

![Ethyl 2-(4-(phenylsulfonyl)butanamido)benzo[b]thiophene-3-carboxylate](/img/structure/B3003372.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide](/img/structure/B3003375.png)

![3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3003377.png)

![N-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3003385.png)